For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4,4-Dimethoxybutanenitrile (CAS: 14618-78-1)
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety information for 4,4-Dimethoxybutanenitrile, a versatile intermediate in organic synthesis.
Chemical Identity and Physical Properties
4,4-Dimethoxybutanenitrile, also known as 3-cyanopropionaldehyde dimethyl acetal, is a clear, colorless to light yellow liquid.[1][2] It is a bifunctional molecule containing both a nitrile group and a protected aldehyde in the form of a dimethyl acetal. This structure makes it a valuable building block in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of 4,4-Dimethoxybutanenitrile
| Property | Value | Source(s) |
| CAS Number | 14618-78-1 | [1][2][3][4][5] |
| Molecular Formula | C₆H₁₁NO₂ | [1][3][4] |
| Molecular Weight | 129.16 g/mol | [3][4] |
| Physical Form | Liquid | [1][2] |
| Appearance | Colorless to light yellow/orange | [1][2] |
| Melting Point | -119.1 °C | [1][2] |
| Boiling Point | 90-91 °C at 14 mmHg91-95 °C at 10 Torr201.4 °C at 760 mmHg | [1][2][4][5] |
| Density | 0.992 g/mL at 25 °C0.992 g/cm³ at 23 °C | [1][4] |
| Refractive Index (n²⁰/D) | 1.419 | [1][2] |
| Flash Point | 193 °F (89.4 °C) | [1][2][5] |
| Vapor Pressure | 0.309 mmHg at 25 °C | [2] |
| Water Solubility | Soluble | [1][2] |
| InChI Key | XJHNCGVHPLDMRK-UHFFFAOYSA-N | [3][4] |
| SMILES | COC(CCC#N)OC | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4,4-Dimethoxybutanenitrile. The following table summarizes the available spectroscopic information.
Table 2: Spectroscopic Data for 4,4-Dimethoxybutanenitrile
| Technique | Data Availability and Source |
| ¹H NMR | Available on PubChem.[3] |
| Mass Spectrometry (GC-MS) | Available on PubChem.[3] |
| Infrared (IR) Spectroscopy | Available on PubChem (FTIR, ATR-IR).[3] |
| Raman Spectroscopy | Available on PubChem.[3] |
Experimental Protocols: While specific experimental conditions for acquiring the referenced spectra are not detailed in the search results, standard protocols for these techniques would be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are typically recorded on a spectrometer (e.g., 300 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to a standard like tetramethylsilane (TMS).
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Infrared (IR) Spectroscopy: IR spectra are often obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like 4,4-Dimethoxybutanenitrile, the spectrum can be recorded as a neat thin film between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.[3]
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Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. Electron ionization (EI) is a common method for generating ions.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 4,4-Dimethoxybutanenitrile was not found in the provided search results, its synthesis would logically start from a precursor containing a γ-cyanobutyraldehyde structure, which is then protected as a dimethyl acetal.
A related compound, 4,4-dimethoxybutyl chloride, is synthesized from γ-butyrolactone. This suggests a possible synthetic pathway could involve the conversion of a suitable starting material to a cyano-aldehyde, followed by acetal formation.
Caption: A generalized workflow for the synthesis of 4,4-Dimethoxybutanenitrile.
Reactivity: 4,4-Dimethoxybutanenitrile is noted as a reagent in the stereoselective preparation of aziridines.[1] The nitrile group can undergo various transformations, while the acetal group serves as a stable protecting group for the aldehyde, which can be deprotected under acidic conditions when needed. This dual functionality allows for sequential chemical modifications at different parts of the molecule.
Applications in Research and Drug Development
4,4-Dimethoxybutanenitrile serves as a valuable intermediate in the synthesis of various target molecules. While direct applications in signaling pathways are not documented, its utility lies in providing a four-carbon chain with reactive handles at both ends.
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Pharmaceutical Intermediates: The structural motif of 4,4-Dimethoxybutanenitrile is found in the precursors to important pharmaceuticals. For instance, the related 4,4-dimethoxybutyl chloride is a key intermediate in the synthesis of the anti-migraine drug Sumatriptan. The related ketone, 4,4-dimethoxy-2-butanone, is an important intermediate for the anti-AIDS drug Nevirapine and the sulfonamide antibiotic Sulfamethazine.[6]
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Heterocyclic Synthesis: The combination of a nitrile and a protected aldehyde makes this compound a suitable precursor for various heterocyclic systems.
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Fine Chemicals: It is also used in the synthesis of other fine chemicals, including herbicides and materials for coatings.[6]
Caption: Applications of 4,4-Dimethoxybutanenitrile and related compounds.
Safety and Handling
4,4-Dimethoxybutanenitrile is classified as hazardous.[3] It is harmful if swallowed, in contact with skin, or if inhaled.[3] Appropriate safety precautions must be taken when handling this chemical.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Pictogram | GHS07 | Exclamation Mark | |
| Signal Word | Warning | [3] | |
| Hazard Statements | H302 | Harmful if swallowed. | [3] |
| H312 | Harmful in contact with skin. | [3] | |
| H332 | Harmful if inhaled. | [3] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3] |
| P264 | Wash skin thoroughly after handling. | [3] | |
| P270 | Do not eat, drink or smoke when using this product. | [3] | |
| P271 | Use only outdoors or in a well-ventilated area. | [3] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3] | |
| P301+P317 | IF SWALLOWED: Get medical help. | [3] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | [3] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [3] | |
| P317 | Get medical help. | [3] | |
| P321 | Specific treatment (see supplemental first aid instruction on this label). | [3] | |
| P330 | Rinse mouth. | [3] | |
| P362+P364 | Take off contaminated clothing and wash it before reuse. | [3] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [3] |
Handling Recommendations:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][7]
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place. The recommended storage temperature is room temperature or 2-8°C.[1]
References
- 1. 14618-78-1 | CAS DataBase [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 4,4-Dimethoxybutyronitrile | C6H11NO2 | CID 84558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Butanenitrile,4,4-dimethoxy-;14618-78-1 [axsyn.com]
- 6. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
